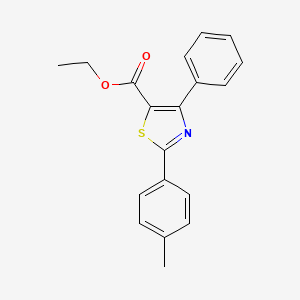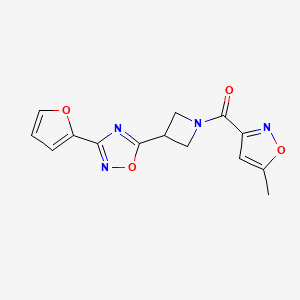![molecular formula C19H15ClN4O4S B2497145 2-[2-({[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-chloro-1H-1,3-benzodiazol-1-yl]ethan-1-ol CAS No. 791105-69-6](/img/structure/B2497145.png)
2-[2-({[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-chloro-1H-1,3-benzodiazol-1-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that typically feature complex molecular structures with multiple functional groups, including benzodioxole, oxadiazole, and benzodiazole moieties. These structural elements suggest a potential for diverse chemical behavior and applications in various fields of chemistry and biochemistry.
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions, starting with the formation of core structures followed by functionalization with specific groups. For example, Xu et al. (2005) described the synthesis of a complex molecule through the reaction of 1,3,4-oxadiazole-2-thiol with bromo-substituted compounds, showcasing the type of reactions that might be involved in synthesizing the target compound (Xu et al., 2005).
Molecular Structure Analysis
The structural analysis of compounds with similar frameworks involves determining the dihedral angles between rings and understanding the molecular geometry through X-ray crystallography, NMR, and computational methods. For instance, compounds studied by Inkaya (2018) through X-ray diffraction methods and DFT calculations provide insights into the molecular geometry and electronic structure that could be relevant (Inkaya, 2018).
Chemical Reactions and Properties
The chemical behavior of such compounds can be elucidated by studying their reactions with various reagents. Research by Naganagowda and Petsom (2011) on derivatives of 1,3,4-oxadiazole-2-thiol illustrates how these compounds participate in nucleophilic substitutions and condensation reactions to form new chemical entities (Naganagowda & Petsom, 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the applications and handling of the compound. The crystallography studies by Shruthi et al. (2019) on related heterocyclic compounds offer a glimpse into the physical characteristics that might be expected, such as crystal system, transparency, and thermal stability (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical entities, are fundamental for predicting the behavior of the compound in synthetic routes or biological systems. The work by Ammal et al. (2018) on the corrosion inhibition properties of oxadiazole derivatives provides an example of how chemical properties are assessed and their implications for material science (Ammal et al., 2018).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study highlighted the potential application of 1,3,4-oxadiazole derivatives in the field of corrosion inhibition. These derivatives have demonstrated significant effectiveness in protecting mild steel against corrosion in a sulfuric acid environment. The protective layer formation was confirmed through electrochemical impedance spectroscopy and scanning electron microscopy, indicating a mixed type of inhibition behavior. This suggests a promising application of similar chemical structures in enhancing the durability of metals in corrosive environments (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antiviral Activities
Research on 1,3,4-oxadiazole derivatives derived from α-amino acids has shown no selective inhibition against HIV-1 and HIV-2 replication, but some structural modifications in these compounds exhibited inhibitory activities. This indicates the potential for developing new antiviral agents from modified 1,3,4-oxadiazole structures, suggesting an area for further exploration in drug design against viral infections (Syed, Akhtar, Al-Masoudi, Jones, & Hameed, 2011).
Antitubercular and Antioxidant Properties
Another study focused on novel 1,3,4-oxadiazole derivatives linked with benzoxazole moieties, showing promising antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies revealed excellent interaction with antitubercular receptors, highlighting the potential of these compounds in developing treatments for tuberculosis and related infectious diseases (Fathima, Vagdevi, Jayanna, Shafeeulla, & Subbaraju, 2021).
Molecular Interactions and Physical Properties
The influence of temperature and solvents on molecular interactions of benzotriazole substituted 1,3,4-thiadiazole derivatives was studied, focusing on their thermo-acoustical parameters. Such studies provide insights into how solvent choice and temperature impact the behavior of these compounds, which is valuable for designing and optimizing industrial processes involving these chemicals (Godhani, Mulani, & Mehta, 2019).
Wirkmechanismus
Target of action
A related compound, 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, has been found to target Glycogen synthase kinase-3 beta .
Biochemical pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of action
As mentioned above, related compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-6-chlorobenzimidazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S/c20-12-2-3-13-14(8-12)24(5-6-25)17(21-13)9-29-19-23-22-18(28-19)11-1-4-15-16(7-11)27-10-26-15/h1-4,7-8,25H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQLPUYGIDBRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)SCC4=NC5=C(N4CCO)C=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-({[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-chloro-1H-1,3-benzodiazol-1-yl]ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine](/img/structure/B2497063.png)
![4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2497064.png)
![6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2497065.png)
![1-[4-(1,3-Thiazol-4-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2497066.png)

![ethyl 2-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2497069.png)
![3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide](/img/structure/B2497070.png)
![N-cycloheptyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2497071.png)
![5-chloro-2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497074.png)


![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate; bis(oxalic acid)](/img/structure/B2497079.png)

